Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate
Overview
Description
Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate is a chemical compound with the molecular formula C9H15F3N2O3 and a molecular weight of 256.22 g/mol. This compound is characterized by its trifluoroethyl group and carbamate functionality, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's stability and reactivity, while the carbamate group plays a crucial role in its biological activity.
Comparison with Similar Compounds
Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Tert-butyl carbamate: Lacks the trifluoroethyl group, resulting in different reactivity and stability.
2,2,2-trifluoroethylamine: Does not contain the carbamate functionality, leading to distinct chemical properties.
Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O3/c1-8(2,3)17-7(16)13-4-6(15)14-5-9(10,11)12/h4-5H2,1-3H3,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMUNGIIVQNAFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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